molecular formula C17H20FN3O B7034878 N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide

N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B7034878
M. Wt: 301.36 g/mol
InChI Key: NVUJRECQEDMQJV-UHFFFAOYSA-N
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Description

N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclobutyl group attached to a fluorophenyl ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-11-12(2)20-21-15(11)16(22)19-10-17(8-3-9-17)13-4-6-14(18)7-5-13/h4-7H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUJRECQEDMQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)NCC2(CCC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Fluorophenyl Ring: The fluorophenyl ring is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a diketone.

    Introduction of the Carboxamide Group: The carboxamide group is formed by reacting the pyrazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of a cyclobutyl group, a fluorophenyl ring, and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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